molecular formula C₄₁H₆₁D₃O₁₄ B1140535 3,3,4-trideutéro-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-méthyloxan-2-yl)oxy-4-hydroxy-6-méthyloxan-2-yl]oxy-4-hydroxy-6-méthyloxan-2-yl]oxy-12,14-dihydroxy-10,13-diméthyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tétradécahydrocyclopenta[a]phénanthrène-17-yl]furan-2-one CAS No. 127299-95-0

3,3,4-trideutéro-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-méthyloxan-2-yl)oxy-4-hydroxy-6-méthyloxan-2-yl]oxy-4-hydroxy-6-méthyloxan-2-yl]oxy-12,14-dihydroxy-10,13-diméthyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tétradécahydrocyclopenta[a]phénanthrène-17-yl]furan-2-one

Numéro de catalogue B1140535
Numéro CAS: 127299-95-0
Poids moléculaire: 783.96
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of digoxin-d3 analogs has been approached through various methods. A notable example includes the development of a highly enantioselective route for the synthesis of digoxin natural products, which employs palladium-catalyzed glycosylation reactions, reductive transposition, dihydroxylation, and regioselective protection, leading to the first total synthesis of digoxose, a component of digoxin (Zhou & O'Doherty, 2007). Another method reported is the chemical synthesis of 3-deoxy analogs, demonstrating the importance of specific hydroxyl groups for biological activity (Okamura et al., 1974).

Molecular Structure Analysis

The conformational behavior of digoxin, which closely relates to digoxin-d3, has been studied through NMR spectroscopy and molecular dynamics calculations. These studies provide insight into the torsional angles and conformational flexibility of digoxin in solution, offering a basis for understanding the molecular structure of digoxin-d3 analogs (Aulabaugh et al., 1992).

Chemical Reactions and Properties

Research into the reactivity of digoxin with various chemical reagents has led to the synthesis of heterocyclic derivatives with potential biological activities, which can shed light on the chemical reactivity and properties of digoxin-d3 (Doss et al., 2001). Moreover, studies on the metabolism of digoxin and related compounds in biological systems can provide insights into the chemical properties and reactions of digoxin-d3 in vivo (Lacarelle et al., 1991).

Physical Properties Analysis

The physical properties of digoxin-d3 can be inferred from studies on digoxin and its analogs. For example, the characterization of digoxin-phospholipid conjugates has implications for understanding the interaction of digoxin-d3 with biological membranes and its physical properties relevant to pharmaceutical formulations (Hwang et al., 1990).

Chemical Properties Analysis

The chemical properties of digoxin-d3, including its reactivity and stability, can be deduced from studies on digoxin and its derivatives. The metabolism of digoxin by cytochrome P450 enzymes and the formation of various metabolites highlight the complexity of digoxin's chemical behavior, which is relevant for understanding the chemical properties of digoxin-d3 (Salphati & Benet, 1999).

Applications De Recherche Scientifique

Traitement cardiovasculaire

La digoxine est l'un des principaux médicaments utilisés pour traiter les maladies cardiovasculaires {svg_1}. Elle est particulièrement efficace pour gérer l'insuffisance cardiaque et la fibrillation auriculaire. Le composé agit en inhibant la pompe sodium-potassium ATPase, ce qui augmente les niveaux intracellulaires de sodium. Cela entraîne à son tour une augmentation des niveaux intracellulaires de calcium, améliorant la contractilité cardiaque {svg_2}.

Surveillance thérapeutique des médicaments

La surveillance thérapeutique des médicaments (TDM) de la digoxine est réalisée pour surveiller la concentration du médicament, afin d'éviter ses effets toxiques et secondaires {svg_3}. Une méthode de quantification de la concentration de digoxine dans le plasma par chromatographie liquide ultra-performante/spectrométrie de masse en tandem (UPLC-MS/MS) a été développée {svg_4}.

Traitement de la COVID-19

Des recherches sont en cours sur l'utilisation de la digoxine pour traiter les patients atteints de COVID-19 {svg_5}. Dans une étude, environ 56 % de la concentration plasmatique de digoxine se situaient dans la fenêtre thérapeutique (0,8 - 2,0 ng/mL). Il a été constaté que la digoxine peut rester dans l'organisme pendant près de 14 jours chez les patients gravement atteints de COVID-19 après l'arrêt de la dose {svg_6}.

Études pharmacocinétiques

La digoxine est souvent utilisée dans les études pharmacocinétiques de population {svg_7}. Ces études utilisent l'approche de modélisation à effets mixtes non linéaires pour comprendre comment le médicament est absorbé, distribué, métabolisé et excrété dans différentes populations {svg_8}.

Études d'innocuité et d'efficacité

De nombreuses études ont été menées pour évaluer l'innocuité et l'efficacité de la digoxine {svg_9}. Ces études impliquent souvent des revues de littérature complètes et des méta-analyses de données d'études observationnelles et contrôlées {svg_10}.

Réduction des admissions à l'hôpital

Dans tous les types d'études, la digoxine s'est avérée entraîner une réduction faible mais significative de l'admission à l'hôpital pour toutes causes {svg_11}. Ceci est particulièrement pertinent pour les patients atteints d'insuffisance cardiaque, où les taux d'admission à l'hôpital sont élevés {svg_12}.

Mécanisme D'action

Target of Action

Digoxin-d3, also known as 3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one, primarily targets the Na+/K±ATPase enzyme in cardiac tissues . This enzyme plays a crucial role in maintaining the intracellular environment by regulating the entry and exit of sodium and potassium .

Mode of Action

Digoxin-d3 binds to and inhibits the Na+/K±ATPase enzyme in an ATP- and Mg2±dependent manner . This inhibition results in the loss of the transmembrane Na+ gradient, which decreases the activity of the Na+/Ca2+ exchanger . Consequently, this leads to an increase in intracellular Ca2+ levels, enhancing myocardial contractility, and cardiac force . It also reduces the heart rate, making it particularly useful in cases of atrial fibrillation .

Biochemical Pathways

The inhibition of the Na+/K±ATPase enzyme by Digoxin-d3 affects several biochemical pathways. It increases the activity of mitochondrial ATPase and actomyosin ATPase in the heart, which is directly correlated with increased myofibrillar contractile strength . The biosynthesis of Digoxin-d3 starts from both cholesterol and phytosterols, unlike previously thought . The identification of the gatekeeping enzyme, cytochrome P450 sterol side chain cleaving enzyme (P450scc), is a key step towards complete elucidation of digoxin biosynthesis .

Pharmacokinetics

Digoxin-d3 has a large volume of distribution due to its high affinity for skeletal and cardiac muscles, intestines, and kidney . It has a distinct distribution phase, which lasts 6-8 hours, and thus its disposition is best described by a two-compartment pharmacokinetic model . Digoxin-d3 has a half-life of approximately 36 hours given at average doses in patients with normal renal function . It is excreted mostly unchanged in the urine .

Action Environment

The action, efficacy, and stability of Digoxin-d3 can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. For example, the use of amiodarone was found to contribute to the clearance of digoxin . Additionally, renal function significantly impacts the pharmacokinetics of Digoxin-d3, with a need for dose reduction in patients with impaired renal function .

Safety and Hazards

Digoxin-d3 is fatal if inhaled or swallowed . It may be harmful by skin absorption and may cause eye, skin, or respiratory system irritation . It is also suspected of causing cancer .

Propriétés

IUPAC Name

3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O14/c1-19-36(47)27(42)16-34(49-19)54-38-21(3)51-35(18-29(38)44)55-37-20(2)50-33(17-28(37)43)52-23-10-12-39(4)22(14-23)6-7-24-26(39)15-31(45)40(5)25(11-13-41(24,40)48)30-8-9-32(46)53-30/h8,19-29,31,33-38,42-45,47-48H,6-7,9-18H2,1-5H3/t19?,20?,21?,22-,23+,24-,25-,26+,27?,28?,29?,31-,33?,34?,35?,36?,37?,38?,39+,40+,41+/m1/s1/i8D,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGFKKLMZTXFNJ-SSSAXZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CCC(=O)O8)O)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OC(=O)C1([2H])[2H])[C@H]2CC[C@]3([C@@]2([C@@H](C[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is Digoxin-d3 primarily used for in a research setting?

A1: Digoxin-d3 is a deuterated form of digoxin, a cardiac glycoside drug, primarily employed as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ]. Its use allows for accurate quantification of digoxin in biological samples by mitigating variability during sample preparation and analysis.

Q2: Can you elaborate on how Digoxin-d3 aids in the quantification of Digoxin in biological samples?

A2: Digoxin-d3 possesses similar chemical properties to digoxin but differs in mass due to the presence of deuterium atoms. This allows researchers to differentiate the two compounds in a mass spectrometer. By adding a known amount of Digoxin-d3 to a biological sample, such as plasma or urine, researchers can compare the signal intensities of Digoxin and Digoxin-d3 to accurately determine the concentration of Digoxin in the sample. [, ].

Q3: Have there been any studies looking at Digoxin levels in patients with specific conditions?

A3: Yes, a study investigated therapeutic drug monitoring (TDM) of plasma digoxin levels in patients with COVID-19 using UPLC-MS/MS, with Digoxin-d3 as an internal standard []. The study aimed to ensure appropriate digoxin concentrations and minimize toxicity risks in these patients.

Q4: Are there established analytical methods for quantifying Digoxin in biological samples?

A4: Several research papers detail validated LC-MS/MS methods for quantifying digoxin in human plasma and urine using Digoxin-d3 as an internal standard [, ]. These methods emphasize achieving high sensitivity and accuracy for therapeutic drug monitoring and forensic toxicological analyses.

Q5: Has the use of Digoxin-d3 enabled researchers to overcome any specific analytical challenges in Digoxin research?

A5: The use of Digoxin-d3 in LC-MS/MS assays has addressed challenges related to matrix effects and variations during sample preparation [, ]. This has significantly improved the accuracy and reliability of Digoxin quantification in biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.